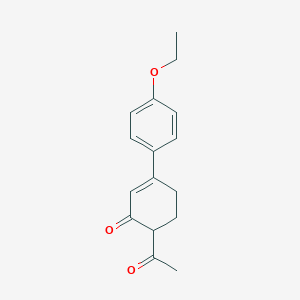
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one, also known as EECH, is an organic compound that belongs to the family of chalcones. Chalcones are a group of naturally occurring compounds that possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. EECH has gained significant attention in recent years due to its potential therapeutic applications in various fields, including cancer research, drug discovery, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one involves the inhibition of various molecular targets involved in cancer development and progression. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II, tyrosine kinase, and cyclooxygenase-2. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer development and progression, including Bcl-2, p53, and VEGF.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects that contribute to its potential therapeutic applications. This compound has been shown to possess antioxidant activity, which helps to protect cells from oxidative damage and prevent the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, this compound has been shown to possess anti-inflammatory activity, which helps to reduce inflammation and prevent the development of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one possesses several advantages and limitations for lab experiments. One of the main advantages of this compound is its high potency and selectivity against cancer cells, which makes it an ideal candidate for drug discovery and development. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo and limits its potential therapeutic applications.
Future Directions
There are several future directions for the research and development of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one. One of the main future directions is the optimization of its chemical structure to improve its potency and selectivity against cancer cells. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will help to determine its potential therapeutic applications in humans. Furthermore, the development of novel drug delivery systems for this compound, such as nanoparticles and liposomes, may enhance its solubility and bioavailability, thereby improving its therapeutic efficacy.
Synthesis Methods
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one can be synthesized through a simple and efficient method using the Claisen-Schmidt condensation reaction. The reaction involves the condensation of 4-ethoxybenzaldehyde and cyclohexanone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to yield this compound. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, for several hours until the product is obtained in high yield and purity.
Scientific Research Applications
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of this compound is in cancer research, where it has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound exerts its anticancer effects by inducing cell cycle arrest, apoptosis, and inhibition of angiogenesis, which are key mechanisms involved in cancer development and progression.
Properties
IUPAC Name |
6-acetyl-3-(4-ethoxyphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-3-19-14-7-4-12(5-8-14)13-6-9-15(11(2)17)16(18)10-13/h4-5,7-8,10,15H,3,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQHIUJKTVFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)
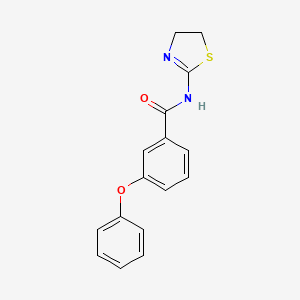
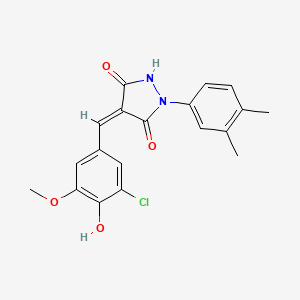
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)
![5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)
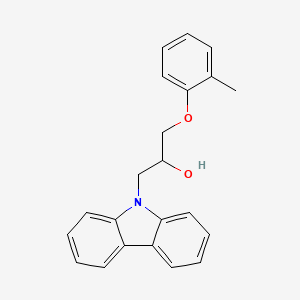
![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)
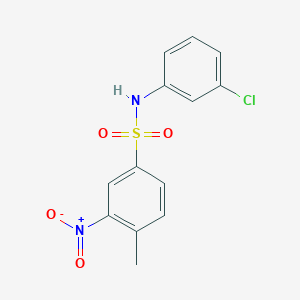
![2-({[3-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4944271.png)
![ethyl 3-{1-[(benzyloxy)carbonyl]propyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4944299.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(2-pyridinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4944301.png)
![2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B4944309.png)
![2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4944315.png)
![{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4944316.png)
